molecular formula C16H30O4 B103537 2-Heptanoyloxyethyl heptanoate CAS No. 15805-86-4

2-Heptanoyloxyethyl heptanoate

Cat. No.: B103537
CAS No.: 15805-86-4
M. Wt: 286.41 g/mol
InChI Key: HWNXBIIHWXJVHF-UHFFFAOYSA-N
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Description

2-Heptanoyloxyethyl heptanoate is a diester compound featuring two heptanoyl groups attached to an ethylene glycol backbone. This compound likely exhibits unique physicochemical properties due to its branched ester groups, including lower volatility compared to simpler heptanoate esters, making it suitable for applications requiring sustained release or stability in formulations.

Properties

CAS No.

15805-86-4

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

2-heptanoyloxyethyl heptanoate

InChI

InChI=1S/C16H30O4/c1-3-5-7-9-11-15(17)19-13-14-20-16(18)12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

HWNXBIIHWXJVHF-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCOC(=O)CCCCCC

Canonical SMILES

CCCCCCC(=O)OCCOC(=O)CCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl Heptanoate (C₉H₁₈O₂)

  • Synthesis: Produced via acid- or enzyme-catalyzed esterification of heptanoic acid and ethanol .
  • Applications: Widely used in flavoring (fruity, brandy-like notes) and fragrances . Volatile, with a detection threshold of 0.1–1.0 ppm in foods .
  • Market Trends: Faces competition from alternative esters like ethyl hexanoate; growth driven by food and beverage industries .

Methyl Heptanoate (C₈H₁₆O₂)

  • Synthesis: Synthesized via esterification of heptanoic acid and methanol, often used in laboratory settings .
  • Applications : Less common in consumer products due to harsher aroma but studied in bio-oil hydrodeoxygenation for renewable fuel production .

Allyl Heptanoate (C₁₀H₁₈O₂)

  • Applications : Used as a flavoring agent; market projected to grow at 4.2% CAGR (2024–2032) due to demand in processed foods .
  • Safety : Extrapolated from structurally similar esters in regulatory assessments .

4-Methylumbelliferyl Heptanoate

  • Applications : Fluorescent substrate in enzymatic assays; safety data emphasize handling precautions due to irritant properties .

Market and Regulatory Landscape

  • Ethyl Heptanoate: Market growth hindered by raw material price volatility (heptanoic acid, ethanol) and competition from cheaper alternatives .
  • Allyl Heptanoate: Projected to reach $XX million by 2032, driven by Asia-Pacific demand .
  • Regulatory Status: Simple heptanoate esters (e.g., ethyl heptanoate) are generally recognized as safe (GRAS) for food use, while complex derivatives require case-specific evaluations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-heptanoyloxyethyl heptanoate, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via acylation reactions using heptanoyl chloride under controlled conditions. Structural confirmation relies on spectroscopic techniques:

  • FTIR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence.
  • 1H-NMR : Reveals ester methylene protons (δ 4.2–4.4 ppm) and characteristic signals for the heptanoyl chain (e.g., terminal methyl at δ 0.9 ppm).
    Elemental analysis further validates purity and stoichiometry .

Q. How does this compound function as a solvent in liquid-liquid extraction (LLE) of carboxylic acids?

  • Methodological Answer : Ternary phase equilibrium studies (Water-Carboxylic Acid-Solvent systems) are conducted at temperatures like 288.15–308.15 K. Key steps include:

  • Experimentally determining solubility curves and tie-line data.
  • Calculating distribution coefficients (D) and separation factors (S) to assess extraction efficiency.
  • Validating data consistency using Othmer-Tobias and Bachman correlations .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features indicate successful synthesis?

  • Methodological Answer :

  • FTIR : Confirms ester formation via carbonyl absorption (~1740 cm⁻¹) and absence of hydroxyl or carboxylic acid peaks.
  • 1H-NMR : Distinct signals include methylene protons adjacent to the ester oxygen (δ 4.2–4.4 ppm) and the heptanoyl chain’s methyl group (δ 0.9 ppm).
  • 13C-NMR : Ester carbonyl carbons appear at ~170 ppm .

Advanced Research Questions

Q. What computational strategies effectively model the binding affinity of this compound with β-cyclodextrin (βCD)?

  • Methodological Answer : Free energy methods like BEDAM (Binding Energy Distribution Analysis Method) and Stratified UWHAM (Unweighted Histogram Analysis Method) are employed. Key steps include:

  • Simulating λ-states (scaling host-guest interactions) via replica exchange molecular dynamics (MD).
  • Analyzing population distributions of UP/DOWN macrostates: The DOWN state dominates at high λ due to entropy from βCD’s wide opening, while the UP state favors H-bonding with primary hydroxyls .

Q. How can electron spin resonance (ESR) spectroscopy elucidate radical dynamics in this compound under varying temperatures?

  • Methodological Answer : ESR detects hyperfine coupling constants (e.g., ~137–143 MHz for CH₂/CH₃ groups) to study radical motion. At room temperature, 3-proton averaging occurs, while low-temperature spectra reveal restricted motion. Equations derived from linewidth analysis (e.g., Eq. 5 and 10a in ) quantify rotational barriers .

Q. What methodologies resolve discrepancies between experimental and simulated phase equilibrium data for this compound-based systems?

  • Methodological Answer : Cross-validation using:

  • Othmer-Tobias plots : Linear regressions of phase compositions to assess consistency.
  • Hand correlations : Validate tie-line reliability.
    Adjust interaction parameters (e.g., activity coefficients) in thermodynamic models (e.g., NRTL, UNIQUAC) to reconcile computational and experimental results .

Q. How do thermodynamic parameters influence the host-guest complexation efficiency of this compound with cyclodextrins?

  • Methodological Answer : Binding is entropy-driven at high λ due to hydrophobic interactions between the heptanoyl chain and βCD’s cavity. Free energy calculations (ΔG) from MD simulations quantify contributions:

  • Entropic term : Favors DOWN macrostate (94.5% population at λ = 0.8).
  • Enthalpic term : UP macrostate stabilizes via H-bonds with βCD’s primary hydroxyls .

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